Cas no 76272-36-1 (exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine)

Technical Introduction: exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative featuring a rigid azabicyclo[3.2.1]octane scaffold with an exo-oriented benzyl substituent at the 8-position. This structure imparts steric and electronic properties that make it a valuable intermediate in pharmaceutical and organic synthesis. The compound’s constrained geometry enhances selectivity in chiral transformations, while the benzyl group offers versatility for further functionalization. Its stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry, particularly for the development of bioactive molecules targeting CNS and receptor-specific applications. The exo-configuration ensures consistent reactivity, making it a reliable building block for complex syntheses.
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine structure
76272-36-1 structure
Product Name:exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
CAS No:76272-36-1
MF:C14H20N2
MW:216.322003364563
MDL:MFCD09753144
CID:59770
PubChem ID:12832103
Update Time:2025-05-23

exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
    • Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
    • exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • (3-exo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • 3-Amino-8-Benzyl-8-Azabicyclo[3.2.1]Octane (3-Exo)-
    • 8-azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, (3-exo)
    • 8-Benzyl-8-azabicyclo[3.2.1]octane-3-exo-amino
    • 8-Benzyl-3a-amino-1aH,5aH-nortropane
    • endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • (1R,5S)-endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
    • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine
    • 8-Benzyl-8-azabicyclo[3.2.1]octane-3-endo-amine
    • PubChem19312
    • 8-Benzyl-8-azabicyclo[3.2.1]octane-3-exo-amine
    • 8-Azabicyclo[3.2.1]octan-3-amine,8-
    • A838661
    • EN300-73985
    • DTXSID801262720
    • FT-0650132
    • (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
    • FT-0652571
    • MFCD09753144
    • J-519370
    • 8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
    • PB23672
    • 8-Benzyl-8-aza-bicyclo[3.2.1]oct-3-ylamine
    • TQR0332
    • 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • 8-benzyl-8-azabicyclo [3.2.1] octan-3-amine
    • FS-2972
    • SCHEMBL168287
    • 5-chloro-3,3 inverted exclamation mark(R)-bipyridine
    • TZWXPIKAEAYGPF-UHFFFAOYSA-N
    • NS00006907
    • 76272-36-1
    • AKOS010483162
    • 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
    • Z792463860
    • 96901-92-7
    • 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, endo-
    • exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
    • MDL: MFCD09753144
    • Inchi: 1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
    • InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)C2CC(CC1CC2)N

Computed Properties

  • Exact Mass: 216.162648646g/mol
  • Monoisotopic Mass: 216.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3
  • XLogP3: 2

Experimental Properties

  • Boiling Point: 317.1°C at 760 mmHg

exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Security Information

exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05049-10g
exo-3-amino-8-benzyl-8-azabicyclo[3.2.1]octane
76272-36-1 95%
10g
$500 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B841397-1g
exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
76272-36-1 95%
1g
¥989.00 2022-09-02
TRC
B230760-250mg
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
76272-36-1
250mg
$ 115.00 2023-04-18
TRC
B230760-500mg
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
76272-36-1
500mg
$ 201.00 2023-04-18
TRC
B230760-1g
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
76272-36-1
1g
$ 293.00 2023-04-18
TRC
B230760-5g
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
76272-36-1
5g
$ 879.00 2023-04-18
Chemenu
CM202514-5g
exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
76272-36-1 95%+
5g
$*** 2023-05-29
eNovation Chemicals LLC
D552426-1G
EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
76272-36-1 95%
1g
$150 2024-07-21
eNovation Chemicals LLC
D552426-5G
EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
76272-36-1 95%
5g
$430 2024-07-21
eNovation Chemicals LLC
D552426-10G
EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
76272-36-1 95%
10g
$635 2024-07-21

exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76272-36-1)exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Order Number:A865516
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):586.0/167.0
Email:sales@amadischem.com

Additional information on exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

Professional Introduction to exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No. 76272-36-1)

exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, a compound with the chemical identifier CAS No. 76272-36-1, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This bicyclic amine derivative features a fused three-membered ring system connected to a seven-membered ring, with a benzyl substituent and an amine functional group at specific positions. The intricate architecture of this molecule makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The compound’s structure, characterized by its azo bridge and bicyclo[3.2.1]octane core, contributes to its distinct chemical behavior and reactivity. This framework has been explored in synthetic chemistry for its ability to serve as a scaffold for drug design, allowing modifications that can enhance pharmacological properties such as solubility, bioavailability, and target specificity. Recent advancements in medicinal chemistry have highlighted the utility of such bicyclic systems in creating molecules with improved pharmacokinetic profiles.

In the realm of pharmaceutical research, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine has been investigated for its potential role in modulating various biological pathways. Studies have suggested that its structural motif may interact with specific enzymes and receptors, making it a valuable candidate for treating conditions such as neurological disorders, inflammation, and metabolic diseases. The presence of the benzyl group enhances lipophilicity, which is often crucial for crossing biological membranes, while the amine functionality provides opportunities for further derivatization to achieve desired pharmacological effects.

Recent publications have demonstrated the synthetic versatility of this compound, showcasing its application in generating libraries of derivatives for high-throughput screening. Researchers have leveraged its core structure to develop molecules with enhanced binding affinity and selectivity towards therapeutic targets. For instance, modifications at the nitrogen atom or the benzyl substituent have been explored to fine-tune interactions with proteins involved in disease pathways.

The compound’s stability under various conditions has also been a focus of interest. Experiments have been conducted to evaluate its thermal and chemical stability, which are critical factors for industrial-scale production and formulation into pharmaceutical products. These studies have provided insights into optimizing synthetic routes to maximize yield and purity while minimizing degradation pathways.

The potential applications of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The growing interest in green chemistry has also prompted investigations into sustainable methods for producing this compound, emphasizing the importance of eco-friendly synthetic strategies.

The interdisciplinary nature of research involving this compound underscores its significance in modern chemical biology. Collaboration between organic chemists, biochemists, and pharmacologists has led to innovative approaches in understanding its mechanisms of action and developing novel therapeutic strategies. This holistic approach is essential for translating laboratory findings into clinical applications that can address unmet medical needs.

As research continues to evolve, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is poised to play a pivotal role in shaping future advancements in medicinal chemistry and drug discovery. Its unique structural attributes offer a rich ground for exploration, promising new insights into disease mechanisms and innovative solutions for therapeutic interventions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76272-36-1)exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
A865516
Purity:99%/99%
Quantity:5g/1g
Price ($):586.0/167.0
Email